molecular formula C14H17N3O2 B10903782 methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10903782
M. Wt: 259.30 g/mol
InChI Key: CZTZCCVKIRSRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Hypothetical Crystallographic Parameters for this compound

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 10.25 Å, b = 14.30 Å, c = 8.45 Å
β angle 112.5°
Z-value 4

The cyclopentyl group adopts a puckered conformation , while the methyl ester and methyl substituents lie in the plane of the aromatic system, as observed in similar structures .

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 8.65 (s, 1H, H-3 pyrazole),
    • δ 7.90 (d, J = 5.2 Hz, 1H, H-5 pyridine),
    • δ 4.35–4.25 (m, 1H, cyclopentyl CH),
    • δ 3.95 (s, 3H, OCH₃),
    • δ 2.70 (s, 3H, C6-CH₃),
    • δ 2.10–1.80 (m, 8H, cyclopentyl CH₂) .
  • ¹³C NMR (100 MHz, CDCl₃):
    • δ 165.5 (C=O),
    • δ 152.1 (C-3 pyrazole),
    • δ 145.8 (C-6 pyridine),
    • δ 126.4–112.3 (aromatic carbons),
    • δ 55.2 (OCH₃),
    • δ 33.8–23.1 (cyclopentyl carbons),
    • δ 21.5 (C6-CH₃) .

Infrared (IR) Spectroscopy

Key absorptions include:

  • ν(C=O) at 1715 cm⁻¹ (ester carbonyl),
  • ν(C=N) at 1600 cm⁻¹ (pyridine ring),
  • ν(N–N) at 1250 cm⁻¹ (pyrazole ring) .

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 271.32 [M]⁺,
  • Fragmentation : Loss of cyclopentyl (m/z 184) and methyl ester (m/z 153) groups .

Tautomeric Behavior and Isomeric Considerations

Pyrazolo[3,4-b]pyridines exhibit prototropic tautomerism , where the proton at position 1 (pyrazole N–H) can migrate to position 2 (pyridine N). However, in this compound, the cyclopentyl group at position 1 locks the tautomeric form, favoring the 1H-pyrazolo[3,4-b]pyridine configuration .

Isomeric Forms

  • Positional isomerism : Substitution patterns at positions 4 (ester) and 6 (methyl) are fixed, preventing positional isomerism.
  • Conformational isomerism : The cyclopentyl group’s puckering creates distinct chair-like and twist-boat conformers, with energy differences <5 kcal/mol .

Table 2: Energetic Comparison of Tautomers

Tautomer Relative Energy (kcal/mol)
1H-pyrazolo[3,4-b]pyridine 0.0 (reference)
2H-pyrazolo[3,4-b]pyridine +3.2

The data indicate that the 1H-tautomer is thermodynamically favored, consistent with crystallographic observations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

methyl 1-cyclopentyl-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C14H17N3O2/c1-9-7-11(14(18)19-2)12-8-15-17(13(12)16-9)10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3

InChI Key

CZTZCCVKIRSRTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)OC

Origin of Product

United States

Preparation Methods

Three-Component Condensation

A one-pot synthesis involving arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds has been reported as a high-yield route to pyrazolopyridine derivatives. For methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, the reaction proceeds via:

  • Knoevenagel condensation between the arylglyoxal and cyclic diketone.

  • Michael addition of the pyrazol-5-amine to the intermediate α,β-unsaturated carbonyl.

  • Cyclization and oxidation to form the pyrazolo[3,4-b]pyridine core.

Conditions :

  • Catalyst: Tetrapropylammonium bromide (TPAB, 20 mol%)

  • Solvent: Water/acetone (1:2)

  • Temperature: 80°C

  • Yield: 90–98%.

Advantages :

  • Avoids isolation of intermediates.

  • Uses water as a green co-solvent.

Cyclopentyl Group Introduction

Cyclopentylation via Alkylation

The cyclopentyl moiety is introduced through nucleophilic substitution or transition-metal-catalyzed coupling. A patent describes the synthesis of 1-cyclopentylethanone, a key precursor, via:

  • Alkylation of tert-butyl acetoacetate with 1,4-dibromobutane.

  • Acidic hydrolysis (32% HCl, 60–80°C) to yield 1-cyclopentylethanone.

Key Data :

StepReagentTemperatureYield
Alkylation1,4-Dibromobutane100°C85%
Hydrolysis32% HCl60–80°C78%

Pyrazolo[3,4-b]Pyridine Core Formation

Cyclocondensation with Acetoacetate Esters

Ethyl 4-cyclopentyl-2,4-dioxobutanoate reacts with 3-methyl-1-arylpyrazol-5-amine under basic conditions to form the pyrazolo[3,4-b]pyridine skeleton:

  • Micheal adduct formation between the dioxobutanoate and amine.

  • Intramolecular cyclization catalyzed by triethylamine.

Optimized Conditions :

  • Base: Triethylamine (1 eq.)

  • Solvent: Ethanol

  • Temperature: 65°C

  • Time: 3 hours.

Esterification and Final Functionalization

Carboxylate Methylation

The free carboxylic acid intermediate (e.g., 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid) is esterified using methanol under acidic conditions:

  • Reagent : Trimethylorthoformate (2 eq.) with H2SO4.

  • Conditions : Reflux in methanol (60–65°C, 4 hours).

Yield : 92–95% after recrystallization.

Comparative Analysis of Methods

MethodStepsTotal YieldScalabilityKey Limitation
Multi-Component190–98%HighLimited to specific substrates
Cyclocondensation470–75%ModerateRequires acidic hydrolysis

Industrial-Scale Considerations

The patent route emphasizes cost-effective steps:

  • Phase-transfer catalysis for alkylation.

  • Distillation for solvent recovery.

  • In-process controls to minimize purification.

Critical Parameters :

  • Purity of 1,4-dibromobutane (>98%) to avoid side reactions.

  • Strict temperature control during hydrolysis to prevent decarboxylation.

Emerging Methodologies

Recent advances include:

  • Flow chemistry for continuous production of intermediates.

  • Enzymatic esterification to replace harsh acid catalysts .

Chemical Reactions Analysis

Methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at N1 and C6 Positions

The N1 and C6 positions are critical for modulating the electronic, steric, and pharmacological properties of pyrazolo-pyridine derivatives. Below is a comparative table of structurally related compounds:

Compound Name N1 Substituent C6 Substituent Molecular Formula Molecular Weight (g/mol) Yield (%) Key Evidence
Methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (Target) Cyclopentyl Methyl C15H17N3O2 ~271.32 N/A
Methyl 1-benzyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (Compound 38) Benzyl Furan-2-yl C20H17N3O3 347.37 9
Methyl 6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (Compound 36) Phenyl Furan-2-yl C18H15N3O3 321.33 97
Methyl 1-(3-chlorophenyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (35) 3-Chlorophenyl Furan-2-yl C18H14ClN3O3 355.78 87
Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Methyl Methyl C11H12ClN3O2 253.69 N/A
1-Cyclopentyl-3-methyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Cyclopentyl Thien-2-yl C17H17N3O2S 327.40 N/A
Key Observations:
  • Aromatic N1 groups (e.g., phenyl in Compound 36 , benzyl in Compound 38 ) are associated with higher yields (97% vs. 9%), suggesting that electronic or steric factors influence reaction efficiency. Chlorinated aryl groups (e.g., 3-chlorophenyl in Compound 35 ) may enhance binding affinity in target proteins due to halogen bonding.
  • The methyl group (Target, ) at C6 is minimally sterically demanding, favoring synthetic simplicity.

Structural and Spectroscopic Comparisons

  • NMR Data :

    • Compound 35 exhibits a deshielded aromatic proton at δ 8.48 ppm (s, 1H) due to the electron-withdrawing chlorine substituent.
    • The methyl ester group in all compounds resonates near δ 4.06 ppm (), consistent across analogs.
  • Molecular Weight and Lipophilicity :

    • The Target compound’s cyclopentyl group increases molecular weight (~271 g/mol) compared to simpler analogs like Compound 36 (321 g/mol ).
    • Thien-2-yl substitution () further elevates molecular weight (327 g/mol) due to sulfur incorporation.

Functional Group Modifications

  • Ester vs. Carboxylic Acid :
    • The Target and most analogs retain the methyl ester, which is hydrolytically labile and suitable for prodrug strategies. In contrast, the carboxylic acid derivative () may offer improved water solubility but reduced cell permeability.

Biological Activity

Methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS No. 1018125-67-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight259.31 g/mol
Molecular FormulaC14H17N3O2
LogP2.6224
Polar Surface Area44.46 Ų
Hydrogen Bond Acceptors5
InChI KeyCZTZCCVKIRSRTF-UHFFFAOYSA-N

These properties indicate that the compound is relatively lipophilic, which may influence its bioavailability and interaction with biological targets.

Recent studies suggest that this compound may exhibit its biological activity through modulation of various signaling pathways, particularly those involved in cancer immunotherapy. For instance, it has been evaluated as a potential inhibitor of the PD-1/PD-L1 signaling pathway, which is crucial in tumor immune evasion. In vitro assays have demonstrated that derivatives of this compound can effectively inhibit the PD-1/PD-L1 interaction, suggesting its utility in cancer treatment strategies aimed at enhancing immune responses against tumors .

Anticancer Activity

The compound's ability to inhibit PD-1/PD-L1 interactions positions it as a promising candidate for cancer immunotherapy. A study highlighted that certain pyrazolo[3,4-b]pyridine derivatives showed significant inhibition of tumor growth in preclinical models by enhancing T-cell responses against cancer cells .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects in various models. Research indicates that compounds within this class can modulate neuroinflammatory processes and may be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Case Study 1: PD-1/PD-L1 Inhibition
A series of experiments conducted to evaluate the efficacy of this compound demonstrated a dose-dependent inhibition of PD-L1 binding to PD-1 receptors on T cells. The most potent derivative exhibited an IC50 value significantly lower than existing monoclonal antibodies used in therapy, suggesting a more favorable pharmacological profile for clinical applications .

Case Study 2: Neuroprotection
In a preclinical model of neurodegeneration, administration of the compound led to reduced neuronal apoptosis and improved cognitive functions compared to control groups. The underlying mechanism was attributed to the modulation of inflammatory cytokines and oxidative stress markers, indicating potential for therapeutic use in neurodegenerative disorders .

Q & A

Q. What are the established synthetic routes for methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, and how do reaction conditions influence yield?

A common approach involves cyclocondensation of 5-aminopyrazole derivatives with substituted aldehydes or ketones. For example, a general procedure (Table 1) uses equimolar amounts of 5-aminopyrazole and aromatic aldehydes under reflux conditions in ethanol, yielding pyrazolo[3,4-b]pyridine cores . Modifications such as microwave irradiation or ionic liquid solvents (e.g., [bmim][BF4]) can reduce reaction times from hours to minutes while maintaining yields >75% . Key variables include temperature (reflux vs. RT), solvent polarity, and stoichiometry of azide intermediates .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing pyrazolo[3,4-b]pyridine derivatives?

  • NMR : 1H^1H and 13C^{13}C-NMR are critical for confirming regiochemistry. For example, the cyclopentyl group’s protons appear as a multiplet at δ 1.5–2.0 ppm, while the methyl ester resonates as a singlet near δ 3.8–4.0 ppm .
  • IR : Ester carbonyl (C=O) stretches at 1700–1750 cm1^{-1} and pyridine C=N at 1600–1650 cm1^{-1} confirm functional groups .
  • HRMS : High-resolution mass spectrometry validates molecular formulae (e.g., [M+H]+^+ for C16_{16}H18_{18}N3_3O2_2: expected 284.1396, observed 284.1398) .

Q. How does the substitution pattern (e.g., cyclopentyl vs. phenyl) affect the compound’s physicochemical properties and bioactivity?

Bulky substituents like cyclopentyl enhance lipophilicity (clogP >2.5) compared to phenyl analogs, improving membrane permeability but potentially reducing aqueous solubility. In antibacterial studies, cyclopentyl-substituted derivatives showed 2–4× higher MIC values against S. aureus than methyl or ethyl analogs, suggesting steric hindrance may limit target binding .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for pyrazolo[3,4-b]pyridine scaffolds?

Discrepancies arise from variations in azide intermediate stability and purification methods. For instance, Aly et al. reported 60–70% yields using hydrazine hydrate at RT , while Singh et al. achieved >85% under reflux . Systematic optimization should include:

  • Azide handling : Use in situ generation to avoid decomposition.
  • Catalyst screening : Iodine or acetic acid additives improve cyclization efficiency .
  • Workup : Column chromatography (silica gel, 19:1 PhMe:EtOAc) vs. recrystallization (ethanol/water) can affect recovery .

Q. How can computational modeling guide the design of pyrazolo[3,4-b]pyridine analogs with enhanced target selectivity?

Docking studies (e.g., AutoDock Vina) predict binding to kinase ATP pockets. Substituents at the 1-position (cyclopentyl) show higher affinity for CDK2 (ΔG = −9.2 kcal/mol) than phenyl groups (ΔG = −7.8 kcal/mol) due to hydrophobic interactions. MD simulations (>100 ns) further validate stability .

Q. What are the limitations of current biological activity data, and how can assay design be improved?

Many studies use non-standardized bacterial strains (e.g., ATCC 25923 for S. aureus) or high compound concentrations (≥50 µM). Recommendations:

  • Dose-response curves : Test IC50_{50} values across 5-log concentrations.
  • Off-target profiling : Screen against cytochrome P450 isoforms to assess metabolic stability .
  • Synergy assays : Combine with β-lactams to evaluate resistance modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.